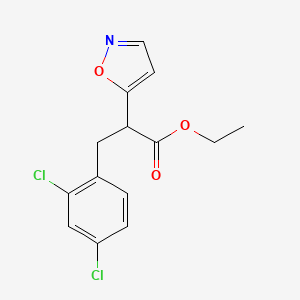

Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate

説明

Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate (CAS: 87365-63-7, Molecular Formula: C₁₄H₁₃Cl₂NO₃) is a synthetic organic compound featuring a dichlorophenyl group and a 1,2-oxazole (isoxazole) ring linked via a propanoate ester backbone.

特性

IUPAC Name |

ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13Cl2NO3/c1-2-19-14(18)11(13-5-6-17-20-13)7-9-3-4-10(15)8-12(9)16/h3-6,8,11H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXKQUNLOEFWORV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=C(C=C(C=C1)Cl)Cl)C2=CC=NO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101331510 | |

| Record name | ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

11.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821127 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

672949-13-2 | |

| Record name | ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101331510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate typically involves the following steps:

Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Dichlorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

化学反応の分析

Types of Reactions

Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of alcohols or amines.

Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds featuring oxazole rings often exhibit antimicrobial and antifungal properties. Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate has shown promise in studies targeting various pathogens. The presence of the dichlorophenyl moiety may enhance its efficacy against Gram-positive bacteria and drug-resistant strains due to its ability to interact with multiple cellular targets .

Potential as a COX-II Inhibitor

The compound's structural components align with known inhibitors of cyclooxygenase II (COX-II), which is implicated in inflammatory processes. Preliminary studies suggest that derivatives with similar scaffolds can exhibit potent inhibitory activity against COX-II, offering a pathway for developing anti-inflammatory drugs .

Herbicidal Properties

The dichlorophenyl group is commonly associated with herbicidal activity. Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate is believed to possess herbicidal properties that could be beneficial in agricultural settings. Its unique structure may allow it to target specific metabolic pathways in plants, leading to effective weed management strategies .

Case Study 1: Antimicrobial Efficacy

A study investigating the antimicrobial efficacy of various oxazole derivatives highlighted the activity of Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate against resistant strains of Staphylococcus aureus. Results indicated that this compound exhibited significant inhibitory concentration levels compared to standard antibiotics .

Case Study 2: Herbicide Development

In agricultural research, field tests demonstrated that formulations containing Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate effectively reduced weed populations without adversely affecting crop yields. This suggests a potential role for this compound in developing selective herbicides .

作用機序

The mechanism of action of Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

類似化合物との比較

Compounds with Isoxazole and Halogenated Aromatic Moieties

The following table compares the target compound with key analogs sharing the isoxazole ring and halogenated aromatic systems:

Key Observations :

- Halogenation Patterns : The 2,4-dichlorophenyl group in the target compound is associated with enhanced lipophilicity compared to the 2-chloro-6-fluorophenyl analog (). This may improve membrane penetration in biological systems.

- Molecular Weight : Lower molecular weight analogs (e.g., 297.71 g/mol in ) may exhibit better bioavailability, while heavier derivatives (e.g., 474.35 g/mol in A.1.18) could face solubility challenges .

Compounds with Dichlorophenyl and Alternative Heterocycles

Key Observations :

- Heterocycle Impact : Imazalil replaces the isoxazole with an imidazole ring, enabling coordination to fungal cytochrome P450 enzymes. This contrasts with the target compound’s isoxazole, which may favor different binding interactions .

- Functional Group Reactivity : The carboxylic acid chloride in 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride () highlights the role of reactive groups in synthesizing active derivatives, whereas the target compound’s ester group may confer metabolic stability .

Physicochemical and Bioactivity Comparisons

- Toxicity : Dichlorophenyl-containing compounds often exhibit moderate to high toxicity due to bioaccumulation risks, whereas fluorinated analogs (e.g., ) may offer improved metabolic clearance .

- Synthetic Utility : The ester group in the target compound allows for facile derivatization, contrasting with more stable heterocycles (e.g., pyrimidine in ), which require specialized synthetic routes .

生物活性

Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate is a synthetic organic compound that has garnered attention due to its unique structural features and potential biological activities. This article delves into its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : C₁₄H₁₃Cl₂NO₃

- Molar Mass : 314.16 g/mol

- Density : 1.327 g/cm³ (predicted)

- Boiling Point : 399.4 °C (predicted)

- pKa : -2.94 (predicted)

The compound features a dichlorophenyl moiety and an oxazole ring, which are significant for its biological activity. The presence of the dichlorophenyl group is commonly associated with herbicidal properties, while oxazole rings often exhibit antimicrobial and antifungal activities .

Herbicidal Properties

Research indicates that Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate exhibits significant herbicidal activity. The structural components suggest efficacy against various weed species, making it a candidate for agricultural applications. The dichlorophenyl group enhances its potency as a herbicide, a feature common in many agrochemical agents.

Antimicrobial and Antifungal Effects

Compounds containing oxazole rings are noted for their antimicrobial properties. Preliminary studies suggest that Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate may inhibit the growth of certain bacteria and fungi. However, specific data on its antimicrobial spectrum is limited and warrants further investigation to elucidate its mechanisms of action against pathogens .

Studies have proposed that Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate interacts with biological targets such as enzymes or receptors involved in metabolic pathways. The exact mechanisms remain to be fully characterized but are believed to involve disruption of normal cellular processes in target organisms.

Comparative Analysis with Similar Compounds

A comparative analysis highlights the uniqueness of Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate relative to structurally similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Ethyl 3-(2-chlorophenyl)-2-(1,3-thiazol-5-yl)propanoate | C₁₄H₁₃ClNO₃ | Contains thiazole instead of oxazole |

| Methyl 4-(2,4-dichlorophenyl)-1H-imidazole-5-carboxylate | C₁₄H₁₃Cl₂N₂O₂ | Imidazole ring; different biological activity profile |

| Propyl 3-(3-nitrophenyl)-2-(1H-pyrazol-5-yl)propanoate | C₁₄H₁₅N₃O₄ | Nitrophenyl group; distinct reactivity |

This table illustrates how the specific combination of functional groups in Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate contributes to its distinct chemical reactivity and biological properties compared to other compounds.

Case Studies

While extensive case studies specifically focusing on Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate are scarce, related research on compounds with similar structures provides insights into potential applications and efficacy in various fields.

Example Study: Herbicidal Efficacy

A study examining the herbicidal efficacy of related compounds demonstrated that those containing dichlorophenyl groups exhibited significant inhibition of weed growth at concentrations as low as 10 µM. This suggests that Ethyl 3-(2,4-dichlorophenyl)-2-(1,2-oxazol-5-yl)propanoate may similarly perform well under comparable conditions.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。